2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-
CAS No.: 324763-46-4
Cat. No.: VC21212046
Molecular Formula: C₂₅H₃₉N₃O₅
Molecular Weight: 461.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 324763-46-4 |
|---|---|
| Molecular Formula | C₂₅H₃₉N₃O₅ |
| Molecular Weight | 461.6 g/mol |
| IUPAC Name | (3S,5S)-5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one |
| Standard InChI | InChI=1S/C25H39N3O5/c1-16(2)19(14-21(27-28-26)23-15-20(17(3)4)25(29)33-23)12-18-8-9-22(31-6)24(13-18)32-11-7-10-30-5/h8-9,13,16-17,19-21,23H,7,10-12,14-15H2,1-6H3/t19-,20-,21-,23-/m0/s1 |
| Standard InChI Key | YTRPFWMXDNQTCX-FKEBYFGASA-N |
| Isomeric SMILES | CC(C)[C@@H]1C[C@H](OC1=O)[C@H](C[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)N=[N+]=[N-] |
| SMILES | CC(C)C1CC(OC1=O)C(CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)N=[N+]=[N-] |
| Canonical SMILES | CC(C)C1CC(OC1=O)C(CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)N=[N+]=[N-] |
Introduction
Structural Characteristics and Nomenclature
The compound 2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)- belongs to the family of 2(3H)-furanones, which are five-membered lactone rings with a carbonyl group at the 2-position. The nomenclature indicates specific stereochemistry with multiple chiral centers, all designated as S configuration, which significantly influences its three-dimensional structure and potential biological activity.
Core Structure Analysis
The core structure consists of a dihydro-2(3H)-furanone ring, which serves as the central scaffold for multiple substituents. This heterocyclic system is characterized by an oxygen-containing five-membered ring with a carbonyl functionality at the 2-position, creating a lactone (cyclic ester) structure. The 2(3H)-furanone core is a common structural motif found in various natural products and biologically active compounds. The dihydro prefix indicates saturation at specific positions in the furanone ring, distinguishing it from fully unsaturated furanones.
Stereochemical Features
The compound exhibits defined stereochemistry at multiple centers, specifically designated as (3S,5S)- for the furanone ring substituents and (1S,3S)- for the azido-containing side chain. This stereochemical complexity is crucial for potential biological activity, as different stereoisomers of the same compound can exhibit dramatically different pharmacological properties. The presence of four stereogenic centers results in a specific three-dimensional arrangement that would be essential for any receptor binding or enzyme interactions.
Functional Group Analysis
Several key functional groups define the reactivity profile of this compound:
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Azido group: Located at the 1-position of the side chain, this functional group introduces significant synthetic versatility, especially for click chemistry applications .
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Methoxy substituents: Present on the phenyl ring and as part of the 3-methoxypropoxy side chain, these ether groups contribute to the compound's polarity and hydrogen-bonding capabilities.
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Branched aliphatic groups: The 4-methylpentyl and 1-methylethyl (isopropyl) substituents provide hydrophobic character and steric bulk.
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Lactone functionality: The 2(3H)-furanone core contains a cyclic ester that can undergo various transformations including hydrolysis, reduction, and nucleophilic addition reactions .
Chemical Properties and Reactivity
The diverse functional groups within 2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)- contribute to a complex reactivity profile that encompasses several potential reaction pathways and chemical transformations.
Azide Chemistry
The azido functionality represents one of the most reactive sites within the molecule. Organic azides are versatile intermediates in heterocyclic synthesis and can participate in various reactions:
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Click Chemistry: The azido group can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, which are important in pharmaceutical development and bioconjugation .
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Reduction: The azide can be reduced to a primary amine using various reducing agents such as lithium aluminum hydride, Staudinger reaction conditions, or catalytic hydrogenation.
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Thermal Decomposition: Under thermal conditions, the azide can decompose to produce nitrene intermediates that participate in various insertion and addition reactions .
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Cycloaddition Reactions: Besides alkyne cycloadditions, azides can participate in other cycloaddition processes to form various nitrogen-containing heterocycles .
Furanone Reactivity
The 2(3H)-furanone core contributes significantly to the compound's reactivity profile:
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Nucleophilic Addition: The carbonyl carbon at the 2-position is susceptible to nucleophilic attack, leading to ring-opening or transformation processes .
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Conversion to Heterocycles: 2(3H)-furanones can be converted into other heterocyclic systems such as oxazinones and pyrimidinones through appropriate synthetic sequences .
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Ring Transformation: Under specific conditions, the furanone ring can undergo transformations to yield other heterocyclic systems with modified core structures .
Stability Considerations
The stability of the compound is influenced by several structural factors:
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Sensitivity to Environmental Conditions: Based on related compounds, 2(3H)-furanones may be sensitive to light, heat, and extreme pH conditions.
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Storage Requirements: Optimal storage would likely involve protection from light, refrigeration (likely at -20°C), and maintenance of a neutral pH environment when in solution.
Table 1: Predicted Stability Characteristics Under Various Conditions
| Condition | Expected Stability | Potential Degradation Products |
|---|---|---|
| Room temperature | Moderate | Azide decomposition products, ring-opened derivatives |
| Light exposure | Low | Photolysis products, radical-initiated decomposition |
| Acidic conditions | Low-moderate | Hydrolyzed lactone, protonated azide intermediates |
| Basic conditions | Low | Ring-opened carboxylates, elimination products |
| Neutral pH buffer | High | Minimal degradation |
| Reducing conditions | Low | Amine derivatives, ring-reduced products |
| Oxidizing conditions | Low | N-oxides, hydroxylated derivatives |
Synthetic Approaches and Chemical Transformations
The synthesis of 2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)- would likely involve multiple steps with careful control of stereochemistry. Based on information from related compounds, several approaches can be proposed.
Construction of the Furanone Core
The dihydrofuranone core could be assembled through several established methodologies:
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Lactonization Approach: Starting from appropriately substituted hydroxy acids or their derivatives, followed by cyclization to form the lactone ring.
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Ring Transformation: Conversion of other heterocyclic systems into the required furanone structure, similar to transformations described for related compounds .
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Cycloaddition Strategy: Formation of the five-membered ring through cycloaddition reactions followed by functional group adjustments.
Stereochemical Control Strategies
Achieving the specified stereochemistry at four chiral centers would require sophisticated approaches:
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Chiral Auxiliaries: Use of chiral auxiliaries to direct the stereochemistry of key bond-forming reactions.
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Asymmetric Catalysis: Employment of chiral catalysts to achieve stereoselective transformations.
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Substrate-Controlled Reactions: Utilizing existing stereogenic centers to control the configuration of newly formed centers.
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Resolution Techniques: Separation of diastereomers at appropriate synthetic stages.
| Structural Feature | Potential Biological Activity | Mechanism of Action |
|---|---|---|
| 2(3H)-Furanone core | Antimicrobial, anticancer | Interaction with cellular enzymes, possible DNA intercalation |
| Azido group | Chemical probe, bioconjugation | Click chemistry reactions, nitrogen release in biological systems |
| Methoxy substituents | Enhanced bioavailability | Improved membrane permeability, hydrogen bonding with targets |
| Stereochemical configuration | Target selectivity | Specific three-dimensional interactions with chiral biological targets |
| Hydrophobic side chains | Membrane interaction | Enhanced lipophilicity, interaction with hydrophobic binding pockets |
Spectroscopic Characteristics and Analytical Considerations
The structural complexity of 2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)- would result in distinctive spectroscopic signatures that could aid in its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on structural analysis and comparison with related compounds:
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¹H NMR: Would display complex patterns including:
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Signals for the furanone ring protons (typically 2-5 ppm)
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Aromatic protons from the phenyl ring (6.5-7.5 ppm)
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Multiple methoxy groups (3.3-3.9 ppm)
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Aliphatic protons from the isopropyl and methylpentyl groups (0.8-2.5 ppm)
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Protons adjacent to the azide functionality (typically 3.5-4.0 ppm)
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¹³C NMR: Would exhibit characteristic signals including:
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Carbonyl carbon of the lactone (approximately 170-175 ppm)
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Aromatic carbons (110-160 ppm)
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Methoxy carbons (55-60 ppm)
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Multiple aliphatic carbons (15-45 ppm)
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Carbon bearing the azide group (approximately 60-65 ppm)
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Infrared (IR) Spectroscopy
Key IR absorption bands would include:
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Azide Functionality: Strong absorption around 2100-2120 cm⁻¹ (characteristic asymmetric stretching)
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Carbonyl Group: Strong absorption around 1750-1780 cm⁻¹ (typical for five-membered lactones)
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Ether Linkages: Strong bands in the 1050-1150 cm⁻¹ region
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Aromatic Ring: Multiple bands in the 1450-1600 cm⁻¹ region
Mass Spectrometry
Mass spectrometric analysis would provide valuable structural information:
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Molecular Ion: The molecular ion peak would correspond to the molecular weight of the compound
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Fragmentation Pattern: Characteristic fragmentations would include:
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Loss of nitrogen from the azide group (- N₂)
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Cleavage of the methoxy groups (- OCH₃)
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Lactone ring fragmentation
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Loss of the isopropyl group
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Analytical Considerations
For accurate analysis and identification:
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Sample Preparation: Care should be taken due to potential azide sensitivity to heat and light
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Chromatographic Methods: HPLC with appropriate stationary phases would be suitable for purity assessment and analysis
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Storage Conditions: Samples for analysis should be stored under controlled conditions to prevent degradation
Table 4: Predicted Key Spectroscopic Features
| Analytical Technique | Key Features | Expected Values |
|---|---|---|
| ¹H NMR | Furanone ring protons | 2.0-5.0 ppm |
| Aromatic protons | 6.5-7.5 ppm | |
| Methoxy protons | 3.3-3.9 ppm | |
| Azide-adjacent protons | 3.5-4.0 ppm | |
| ¹³C NMR | Lactone carbonyl | 170-175 ppm |
| Aromatic carbons | 110-160 ppm | |
| Azide-bearing carbon | 60-65 ppm | |
| IR Spectroscopy | Azide stretching | 2100-2120 cm⁻¹ |
| Lactone carbonyl | 1750-1780 cm⁻¹ | |
| C-O stretching | 1050-1150 cm⁻¹ | |
| Mass Spectrometry | Molecular ion | M⁺ |
| Common fragments | [M-N₂]⁺, [M-OCH₃]⁺ |
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